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molecular formula C11H13N3O2 B3255088 Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 248919-96-2

Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B3255088
M. Wt: 219.24 g/mol
InChI Key: PMBNZGLPCRRWTP-UHFFFAOYSA-N
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Patent
US06313137B1

Procedure details

Methyl 5,6-diaminonicotinate (0.9 g, 5.4 mmol) and 3-bromo-2-butanon (0.9 g, 6.0 mmol) were added to acetonitril (30 ml) and refluxed for 24 h. Upon cooling some of the product was filtered off as hydrobromide salt. 20 ml of the filtrate was evaporated under reduced pressure and diethyl ether was added. More product was filtrated off as hydrobromide salt. The salt was dissolved in methylene chloride and washed with a bicarbonate solution. The organic layer was separated, dried over Na2SO4 and evaporated under reduced pressure to give 0.7 g (59%) of the desired compound.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([NH2:12])=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].Br[CH:14]([CH3:18])[C:15](=O)[CH3:16]>C(#N)C>[NH2:1][C:2]1[C:3]2[N:4]([C:14]([CH3:18])=[C:15]([CH3:16])[N:12]=2)[CH:5]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:11]=1

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
NC=1C(=NC=C(C(=O)OC)C1)N
Name
Quantity
0.9 g
Type
reactant
Smiles
BrC(C(C)=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling some of the product
FILTRATION
Type
FILTRATION
Details
was filtered off as hydrobromide salt
CUSTOM
Type
CUSTOM
Details
20 ml of the filtrate was evaporated under reduced pressure and diethyl ether
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
More product was filtrated off as hydrobromide salt
DISSOLUTION
Type
DISSOLUTION
Details
The salt was dissolved in methylene chloride
WASH
Type
WASH
Details
washed with a bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=2N(C=C(C1)C(=O)OC)C(=C(N2)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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